molecular formula C19H21BrN2O4 B5165577 N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide

Cat. No.: B5165577
M. Wt: 421.3 g/mol
InChI Key: UIQBMHHUGAKHAC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide is a complex organic compound characterized by the presence of bromine, nitro, tert-butyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide typically involves multiple steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the para position.

    Acylation: The nitrated product is then acylated with 2-(2-tert-butyl-4-methylphenoxy)acetyl chloride in the presence of a base such as pyridine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate).

Major Products

    Reduction: N-(2-amino-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and bromine can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-nitrophenyl)-2-(2-tert-butylphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.

    N-(2-bromo-4-nitrophenyl)-2-(2-methylphenoxy)acetamide: Lacks the tert-butyl group on the phenoxy ring.

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. The presence of both tert-butyl and methyl groups on the phenoxy ring can influence its steric and electronic characteristics, making it distinct from similar compounds.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(2-tert-butyl-4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4/c1-12-5-8-17(14(9-12)19(2,3)4)26-11-18(23)21-16-7-6-13(22(24)25)10-15(16)20/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBMHHUGAKHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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